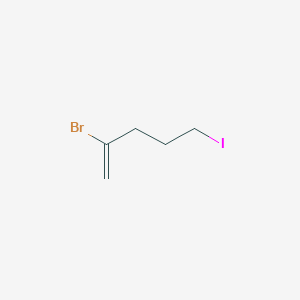

2-bromo-5-iodopent-1-ene

Description

2-Bromo-5-iodopent-1-ene (C₅H₇BrI) is a dihalogenated alkene with a molecular structure featuring a double bond at the first carbon (C1–C2), a bromine atom at C2, and an iodine atom at C4. This compound combines the electronic effects of both bromine (moderately electronegative) and iodine (less electronegative but polarizable), along with the steric and electronic influences of the double bond. Such structural attributes make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and halogen exchange processes.

Properties

IUPAC Name |

2-bromo-5-iodopent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrI/c1-5(6)3-2-4-7/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGXTXJLNHNHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCI)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-iodopent-1-ene typically involves the halogenation of pent-1-ene. One common method is the sequential addition of bromine and iodine to the alkene. The reaction can be carried out under controlled conditions to ensure selective halogenation at the desired positions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator, followed by iodination using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of 2-bromo-5-iodopent-1-ene may involve similar halogenation techniques but on a larger scale. The process would require careful control of reaction parameters to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodopent-1-ene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form different alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO).

Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) in inert solvents like carbon tetrachloride (CCl4).

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-iodopent-1-ene, while elimination with potassium tert-butoxide could produce 1,4-pentadiene.

Scientific Research Applications

2-Bromo-5-iodopent-1-ene has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the preparation of halogenated polymers with unique properties.

Biological Studies: It may be employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicinal Chemistry: Researchers explore its potential as a building block for bioactive molecules with therapeutic applications.

Mechanism of Action

The mechanism of action of 2-bromo-5-iodopent-1-ene in chemical reactions involves the reactivity of the halogen atoms and the double bond. The bromine and iodine atoms can act as leaving groups in substitution reactions, while the double bond can participate in addition and elimination reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Structural and Functional Group Analogues

1-Bromopentane

- Structure : A saturated bromoalkane (C₅H₁₁Br) with bromine at C1.

- Reactivity : Lacks a double bond, limiting participation in addition or elimination reactions. Primarily undergoes nucleophilic substitution (SN2) due to its primary alkyl bromide structure.

- Safety: Per the provided safety data (), 1-bromopentane requires precautions such as immediate skin washing and medical consultation upon exposure .

5-Iodopent-1-ene

- Structure: A mono-halogenated alkene (C₅H₉I) with iodine at C5.

- Reactivity : The absence of bromine reduces opportunities for tandem halogen substitution. The iodine’s polarizability enhances its leaving-group ability in elimination or nucleophilic substitution, but the single halogen limits functionalization pathways compared to the dihalogenated target compound.

2-Chloro-5-bromopent-1-ene

- Structure : Substitutes chlorine for bromine at C2 (C₅H₇ClBr).

- Reactivity: Chlorine’s higher electronegativity (vs. However, the smaller atomic radius of chlorine reduces steric hindrance, enabling faster substitution at C2 compared to the bulkier bromine in 2-bromo-5-iodopent-1-ene.

Physical and Chemical Properties

The table below summarizes hypothetical comparisons based on halogen properties and alkene behavior:

| Property | 2-Bromo-5-iodopent-1-ene | 1-Bromopentane | 5-Iodopent-1-ene | 2-Chloro-5-bromopent-1-ene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 273.92 | 151.05 | 220.03 | 199.47 |

| Boiling Point | ~180–200°C (est.) | 129°C [Ref: 1] | ~160–170°C (est.) | ~150–160°C (est.) |

| Solubility | Low in water; high in organic solvents | Similar to target compound | Low in water | Similar to target compound |

| Reactivity | High (dual halogens + alkene) | Moderate (SN2) | Moderate (elimination) | Moderate (steric effects) |

Biological Activity

2-Bromo-5-iodopent-1-ene is a halogenated alkene that has garnered attention for its potential biological activities. This compound's unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula : C5H6BrI

- Molecular Weight : 239.91 g/mol

- Structure : The compound features a pentene backbone with bromine and iodine substituents, which influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-bromo-5-iodopent-1-ene exhibits several biological activities, including antimicrobial and anticancer properties. The halogen atoms in its structure are believed to enhance its reactivity toward biological targets.

Antimicrobial Activity

Studies have shown that halogenated alkenes can possess significant antimicrobial properties. For instance, compounds similar to 2-bromo-5-iodopent-1-ene have been investigated for their potential to inhibit bacterial growth. A notable study demonstrated that halogenated alkenes could disrupt bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

Research has also explored the anticancer potential of halogenated compounds. 2-Bromo-5-iodopent-1-ene may act as an alkylating agent, interfering with DNA replication in cancer cells. This mechanism has been observed in related compounds, where the presence of halogens contributes to increased cytotoxicity against various cancer cell lines .

The biological activity of 2-bromo-5-iodopent-1-ene can be attributed to its ability to form reactive intermediates that interact with biomolecules such as proteins and nucleic acids. The proposed mechanisms include:

- Nucleophilic Attack : The double bond in the alkene can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent bonds with proteins or DNA.

- Radical Formation : Under certain conditions, the compound may generate free radicals that can damage cellular components, contributing to its antimicrobial and anticancer effects .

Case Studies

Several studies have investigated the biological effects of halogenated alkenes similar to 2-bromo-5-iodopent-1-ene:

- Study on Antimicrobial Activity :

- Anticancer Research :

Table 1: Biological Activities of Halogenated Alkenes

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Bromo-5-Iodopent-1-Ene | Antimicrobial | TBD | |

| Similar Halogenated Alkene | Anticancer | TBD | |

| Another Halogenated Compound | Antimicrobial | TBD |

| Mechanism | Description |

|---|---|

| Nucleophilic Attack | Reacts with nucleophiles in cells |

| Radical Formation | Generates free radicals causing cellular damage |

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-iodopent-1-ene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, selective bromination/iodination of pentene derivatives under controlled temperatures (e.g., −78°C to 25°C) can minimize side reactions like elimination or isomerization . Solvent polarity (e.g., DCM vs. THF) and catalysts (e.g., Pd for Stille couplings) significantly affect regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product. Always report solvent ratios, catalyst loading, and temperature ranges to ensure reproducibility .

Q. How should researchers characterize the stability of 2-bromo-5-iodopent-1-ene under varying storage conditions?

- Methodological Answer : Stability studies require monitoring degradation via NMR or GC-MS over time. Store the compound in amber vials at −20°C under inert gas (N₂/Ar) to prevent halogen exchange or light-induced decomposition. Include control samples with stabilizers (e.g., BHT) to assess oxidative degradation. Document humidity levels and container material (glass vs. plastic) in metadata .

Q. What spectroscopic techniques are most effective for confirming the structure of 2-bromo-5-iodopent-1-ene?

- Methodological Answer : Combine ¹H/¹³C NMR (to identify alkene protons and halogenated carbons), IR (C-Br/C-I stretches at ~500–600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemical confirmation, use NOESY or X-ray crystallography if crystals are obtainable. Reference spectra from databases like NIST or PubChem for cross-verification .

Advanced Research Questions

Q. How can contradictory data in reaction mechanisms involving 2-bromo-5-iodopent-1-ene be resolved?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., SN2 vs. radical mechanisms). Employ kinetic isotope effects (KIEs) or computational modeling (DFT) to identify transition states. Use isotopic labeling (e.g., deuterated substrates) to track halogen migration. Iterative analysis of intermediate trapping experiments (e.g., EPR for radicals) can clarify mechanistic ambiguities .

Q. What strategies optimize the use of 2-bromo-5-iodopent-1-ene in multi-step syntheses while minimizing side reactions?

- Methodological Answer : Protect the alkene moiety via epoxidation or temporary silylation before introducing nucleophiles. For cross-coupling reactions (e.g., Suzuki-Miyaura), optimize ligand choice (e.g., SPhos for bulky substrates) and base strength (K₂CO₃ vs. Cs₂CO₃). Monitor reaction progress in real-time using inline FTIR or LC-MS to abort steps if undesired intermediates form .

Q. How do computational models predict the reactivity of 2-bromo-5-iodopent-1-ene in novel reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Br and C-I bonds, which influence oxidative addition rates in catalysis. Solvent effects can be modeled using COSMO-RS. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) and adjust parameters iteratively. Open-source tools like ORCA or Gaussian are recommended for transparency .

Q. What experimental and statistical methods address reproducibility challenges in studies using 2-bromo-5-iodopent-1-ene?

- Methodological Answer : Adhere to FAIR data principles: publish raw NMR/GC-MS files, crystallographic data (CIFs), and step-by-step protocols in repositories like Zenodo. Use statistical tools (e.g., R or Python’s SciPy) for error analysis and outlier detection. Cross-validate results with independent labs, especially for catalytic systems where trace impurities (e.g., Pd residues) may skew outcomes .

Data Presentation and Ethical Considerations

-

Tables : Include comparative data (e.g., reaction yields under varying conditions) with error margins and statistical significance (p-values).

Example:Temperature (°C) Solvent Catalyst Yield (%) ± SD −78 DCM Pd(PPh₃)₄ 72 ± 3.1 25 THF Pd₂(dba)₃ 58 ± 4.5 -

Ethical Standards : Disclose conflicts of interest (e.g., reagent suppliers) and ensure compliance with chemical safety protocols (e.g., fume hood use, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.